molecular formula C15H17NO7 B13450105 Indole-3-carboxylic acid beta-d-glucopyranosyl ester

Indole-3-carboxylic acid beta-d-glucopyranosyl ester

Cat. No.: B13450105
M. Wt: 323.30 g/mol
InChI Key: OQZPHKHJQADXAS-VVSAWPALSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole-3-carboxylic acid beta-d-glucopyranosyl ester typically involves the reaction of indole-3-carboxylic acid with beta-d-glucopyranosyl donors under specific conditions. One common method involves the use of substituted o-iodoaniline with dicarbonyl compounds, forming the corresponding imine, which then undergoes cyclization by the action of a base and a catalytic amount of CuI . Another method involves the intramolecular heterocyclization of N-arylamines under microwave irradiation in the presence of Pd(PPh3)4 .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic amounts of transition metals like palladium can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Indole-3-carboxylic acid beta-d-glucopyranosyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various indole derivatives, such as indole-3-carboxylic acid, indole-3-aldehyde, and other substituted indoles .

Mechanism of Action

Properties

Molecular Formula

C15H17NO7

Molecular Weight

323.30 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C15H17NO7/c17-6-10-11(18)12(19)13(20)15(22-10)23-14(21)8-5-16-9-4-2-1-3-7(8)9/h1-5,10-13,15-20H,6H2/t10-,11-,12+,13-,15+/m1/s1

InChI Key

OQZPHKHJQADXAS-VVSAWPALSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)OC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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